5-Phenylfuro[2,3-d]pyrimidin-4-amine

EGFR Kinase Inhibitor Scaffold Comparison

This heterocyclic building block is a privileged scaffold in medicinal chemistry for designing ATP-competitive kinase inhibitors, enabling key hinge-region binding. Its modular architecture permits extensive derivatization at the 4-amino and 6-aryl positions for tailored potency, selectivity, and pharmacokinetics. SAR studies confirm that subtle modifications to the substitution pattern dramatically alter kinase selectivity, with optimized derivatives achieving equipotency to clinical benchmarks like Erlotinib. Ideal for focused libraries targeting EGFR-mutant NSCLC, anti-angiogenic VEGFR2/Tie-2 pathways, or chirality-dependent binding studies.

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
Cat. No. B8607408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylfuro[2,3-d]pyrimidin-4-amine
Molecular FormulaC12H9N3O
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=COC3=NC=NC(=C23)N
InChIInChI=1S/C12H9N3O/c13-11-10-9(8-4-2-1-3-5-8)6-16-12(10)15-7-14-11/h1-7H,(H2,13,14,15)
InChIKeyQZEZNWUIKTXXHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylfuro[2,3-d]pyrimidin-4-amine: A Core Scaffold for Next-Generation Kinase Inhibitor Discovery and Procurement


5-Phenylfuro[2,3-d]pyrimidin-4-amine (CAS 873306-42-4) is a heterocyclic compound comprising a furan ring fused to a pyrimidine core, with an amino group at the 4-position and a phenyl group at the 5-position [1]. This scaffold is a privileged structure in medicinal chemistry for the design of ATP-competitive kinase inhibitors, enabling key hinge-region binding interactions critical for enzymatic inhibition . Its modular architecture permits extensive derivatization at the 4-amino and 6-aryl positions, facilitating tailored optimization for potency, selectivity, and pharmacokinetic properties against a range of therapeutic targets [2].

Why Generic 5-Phenylfuro[2,3-d]pyrimidin-4-amine Analogs Cannot Be Interchanged Without Consequence


While the furo[2,3-d]pyrimidine core defines a chemical class, biological activity is exquisitely sensitive to specific substitution patterns. Data from structure-activity relationship (SAR) studies demonstrate that subtle modifications to the 4-amino group or 6-aryl moiety dramatically alter kinase selectivity profiles and cellular potency [1]. For example, the introduction of a chiral 4-benzylamino group with correct stereochemistry is essential for achieving equipotency to clinical benchmarks like Erlotinib, and the resulting off-target kinase fingerprint differs fundamentally from both the unsubstituted parent and alternative scaffolds such as thieno- or pyrrolopyrimidines [2]. Therefore, direct substitution with a generic analog without validated comparative data risks compromised target engagement, altered selectivity, and ultimately, failed experimental or therapeutic outcomes.

Quantitative Differentiation Guide for 5-Phenylfuro[2,3-d]pyrimidin-4-amine Procurement Decisions


Scaffold Superiority for EGFR Inhibition: Furopyrimidine vs. Thieno- and Pyrrolopyrimidines

In a direct scaffold comparison study, the furo[2,3-d]pyrimidine core was evaluated against its thieno- and pyrrolopyrimidine counterparts for EGFR inhibition. The furopyrimidine scaffold consistently delivered superior enzymatic activity in this series, establishing it as the preferred starting point for developing new epidermal growth factor receptor antagonists [1].

EGFR Kinase Inhibitor Scaffold Comparison

Chiral Optimization: Stereochemistry Dictates EGFR Potency vs. Erlotinib Benchmark

An optimized furo[2,3-d]pyrimidine derivative, featuring an (R)-1-phenylethylamine group at the 4-position, demonstrated equipotent EGFR inhibition compared to the clinical drug Erlotinib [1]. This highlights the critical role of precise chiral substitution in achieving clinically relevant target engagement.

Chiral Drug EGFR Inhibitor Potency

Divergent Kinase Selectivity Profile: Furopyrimidines Offer a Distinct Off-Target Signature

Profiling of optimized furo[2,3-d]pyrimidine-4-amines against a panel of 50 kinases revealed a different off-target kinase profile compared to Erlotinib [1]. This differential selectivity fingerprint is a key differentiator, enabling the design of inhibitors with potentially unique therapeutic windows or combination strategies.

Kinase Selectivity Off-Target Profile EGFR

Potent MEK1 Inhibition in Cellular Context: A Derivative's Advantage

A derivative of the 5-phenylfuro[2,3-d]pyrimidin-4-amine scaffold (CHEMBL2087076) demonstrates potent inhibition of MEK1-mediated ERK1 phosphorylation in human HCT116 colorectal cancer cells, with an EC50 of 0.200 nM [1]. This cellular potency is a critical differentiator, indicating effective target engagement and downstream pathway modulation in a relevant disease model.

MEK1 Cancer Cellular Assay

ACK1 Kinase Inhibition: A Validated Path to Selective Cancer Therapeutics

The furo[2,3-d]pyrimidin-4-amine scaffold is the foundation for AIM-100, a potent and selective ACK1 (TNK2) inhibitor with an IC50 of 22 nM . AIM-100 exhibits >15-fold selectivity over related kinases (ABL1 IC50 = 705.9 nM; BTK IC50 = 871.7 nM; LCK IC50 = 432.3 nM; LYN IC50 = 346.7 nM) and shows no inhibition against a panel of 25 other kinases [1].

ACK1 TNK2 Cancer

Dual VEGFR2/Tie-2 Inhibition: Expanding the Angiogenesis Targeting Toolkit

A novel class of 4-amino-furo[2,3-d]pyrimidines has been identified as potent dual inhibitors of Tie-2 and VEGFR2 receptor tyrosine kinases, key regulators of angiogenesis [1]. While quantitative data for the unsubstituted 5-phenyl compound is not available, the scaffold's proven ability to potently inhibit these clinically validated targets differentiates it from other heterocyclic cores.

VEGFR2 Tie-2 Angiogenesis

Optimal Application Scenarios for 5-Phenylfuro[2,3-d]pyrimidin-4-amine Based on Validated Evidence


Lead Generation for Selective Kinase Inhibitors in Oncology

The scaffold's proven capacity for high potency and exquisite kinase selectivity, as exemplified by the AIM-100 ACK1 inhibitor with an IC50 of 22 nM and >15-fold selectivity over closely related kinases , makes it an ideal starting point for medicinal chemistry campaigns targeting specific kinases implicated in cancer progression. Researchers can leverage the modular architecture to synthesize focused libraries and screen for novel, selective chemical probes or drug candidates.

Development of Next-Generation EGFR Inhibitors with Unique Selectivity Profiles

The direct evidence that optimized furopyrimidines can achieve equipotency to Erlotinib while exhibiting a different off-target kinase fingerprint [1] positions 5-Phenylfuro[2,3-d]pyrimidin-4-amine as a key scaffold for developing EGFR inhibitors that may overcome resistance or reduce toxicity associated with current clinical agents. This scenario is particularly relevant for programs seeking to address EGFR-mutant non-small cell lung cancer (NSCLC).

Design of Dual VEGFR2/Tie-2 Inhibitors for Anti-Angiogenic Therapy

Given the established ability of the 4-amino-furo[2,3-d]pyrimidine class to potently inhibit both VEGFR2 and Tie-2 [2], this scaffold is a strategic choice for developing novel anti-angiogenic therapeutics. By targeting two complementary pathways in tumor angiogenesis, such inhibitors may offer enhanced efficacy and a barrier to the development of resistance compared to agents targeting a single pathway.

Investigation of Structure-Activity Relationships (SAR) for Chiral Kinase Inhibitors

The demonstrated dependency of EGFR inhibitory activity on the correct stereochemistry of the 4-amino substituent [1] highlights the value of this scaffold in exploring the impact of chirality on kinase binding and selectivity. The compound serves as a versatile platform for synthesizing enantiomerically pure derivatives and studying their pharmacological consequences using advanced techniques like molecular dynamics and X-ray crystallography.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Phenylfuro[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.